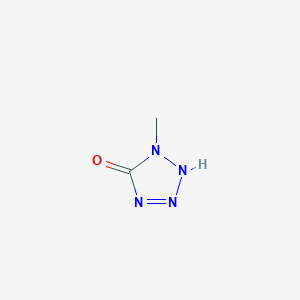

1-methyl-2H-tetrazol-5-one

CAS No.:

Cat. No.: VC13512359

Molecular Formula: C2H4N4O

Molecular Weight: 100.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H4N4O |

|---|---|

| Molecular Weight | 100.08 g/mol |

| IUPAC Name | 1-methyl-2H-tetrazol-5-one |

| Standard InChI | InChI=1S/C2H4N4O/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) |

| Standard InChI Key | AOKKGXXYBPBKDR-UHFFFAOYSA-N |

| Isomeric SMILES | CN1C(=O)N=NN1 |

| Canonical SMILES | CN1C(=O)N=NN1 |

Introduction

Chemical Identity and Structural Properties

1-Methyl-2H-tetrazol-5-one is systematically named as 1-methyl-1,4-dihydro-5H-tetrazol-5-one, reflecting its tautomeric forms and substituent positions. The compound’s structure features a tetrazole ring substituted with a methyl group at the 1-position and a ketone group at the 5-position. Key identifiers include:

The compound’s planar structure and electron-deficient tetrazole ring contribute to its reactivity, particularly in nucleophilic substitution and cycloaddition reactions. Its isomeric SMILES representation () and InChIKey () further elucidate its stereoelectronic profile.

Synthesis and Manufacturing Approaches

While direct synthesis methods for 1-methyl-2H-tetrazol-5-one are sparsely documented, analogous tetrazole derivatives are typically synthesized via cyclization reactions involving azides and nitriles. A patented method for 1-methyl-5-aminotetrazole (CN103351354A) offers insights into potential pathways :

Key Steps in the Synthetic Route:

-

Alkylation of 5-Aminotetrazole:

-

5-Aminotetrazole monohydrate is dissolved in aqueous sodium hydroxide (7.0–7.5%) at 20–25°C.

-

Dimethyl sulfate (mol ratio 1:0.52 relative to 5-aminotetrazole) is added with an organic solvent (toluene, xylene, or chlorobenzene).

-

The mixture is heated to 88–93°C for 1.5–4.5 hours, yielding the methylated product .

-

-

Purification:

This method achieves a high yield (>85%) with minimal byproducts, underscoring the efficiency of alkylation under controlled basic conditions . Adapting this protocol for 1-methyl-2H-tetrazol-5-one may require modifying the starting materials or reaction solvents.

Physicochemical and Spectroscopic Characteristics

Thermal Stability and Solubility

The compound’s melting point of 122°C suggests moderate thermal stability, suitable for storage at low temperatures (2–8°C). Predicted solubility in polar aprotic solvents (e.g., dimethylformamide) aligns with its heterocyclic polarity, though experimental data remain limited.

Spectroscopic Data

-

IR Spectroscopy: Expected absorption bands include N–H stretching (~3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), and tetrazole ring vibrations (~1500 cm⁻¹).

-

NMR: NMR spectra would show a singlet for the methyl group (~3.5 ppm) and deshielded protons adjacent to the ketone.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediate

Tetrazole derivatives are pivotal in drug design due to their bioisosteric replacement of carboxylic acids. For example, 1-methyl-2H-tetrazol-5-one’s structural analog, Lu 25-109, was investigated as an M1-muscarinic agonist for Alzheimer’s disease, with metabolism studies implicating cytochrome P-450 enzymes . This highlights the compound’s potential as a pharmacophore in central nervous system therapeutics .

Energetic Materials

The high nitrogen content (55.99% by mass) and density (1.75 g/cm³) make 1-methyl-2H-tetrazol-5-one a candidate for energetic materials . Its decomposition exothermicity could be leveraged in propellants or explosives, though stability studies are warranted.

Recent Advances and Future Directions

Recent studies on tetrazole metabolism (e.g., CYP2D6-mediated oxidation ) underscore the need for pharmacokinetic profiling of 1-methyl-2H-tetrazol-5-one. Additionally, computational modeling could optimize its synthetic routes or predict novel applications in catalysis or polymer science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume